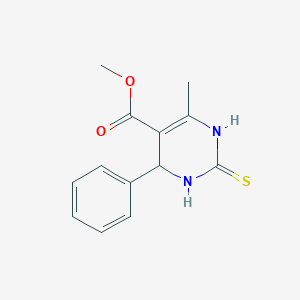![molecular formula C15H12Br3N3O3 B11700199 N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide](/img/structure/B11700199.png)
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H12Br3N3O3 It is characterized by the presence of tribromo and nitro functional groups attached to an aniline and benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide typically involves multiple steps, starting with the bromination of an appropriate precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the compound with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The tribromo and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide
Uniqueness
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide is unique due to the specific positioning of the nitro group on the aniline ring, which influences its chemical reactivity and biological activity. The presence of tribromo groups further enhances its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H12Br3N3O3 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H12Br3N3O3/c16-15(17,18)14(20-13(22)10-6-2-1-3-7-10)19-11-8-4-5-9-12(11)21(23)24/h1-9,14,19H,(H,20,22) |
InChI Key |
REIAGQPEVPXOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11700136.png)
![N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11700138.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11700167.png)
![3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one](/img/structure/B11700174.png)
![Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11700186.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11700189.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11700195.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11700197.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700198.png)
![4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B11700200.png)
